3-(3-Cyanophenyl)-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-cyanophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14)5-9-3-2-4-10(6-9)7-12/h2-4,6,8H,5H2,1H3,(H,13,14) |
InChI Key |
LBBQVMHQKGWIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C#N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Cyanophenyl 2 Methylpropanoic Acid and Analogues
Regiospecific and Stereoselective Construction of the 3-(3-Cyanophenyl)-2-methylpropanoic Acid Core
The assembly of the core structure of this compound involves the strategic formation of carbon-carbon bonds and the introduction of key functional groups at specific positions.
The creation of the C-C bond at the beta-position, linking the propanoic acid backbone to the phenyl ring, is a critical step. Modern catalytic methods offer powerful solutions for this transformation. One such strategy involves the difunctionalization of vinyl arenes. For instance, a copper(I)-catalyzed boracarboxylation of an alkene can provide a β-boryl-α-aryl propanoic acid derivative researchgate.net. This intermediate allows for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a wide range of 2,3-diarylpropionic acid derivatives with high regioselectivity researchgate.netchemrxiv.org. This stepwise approach pre-sets the position of the carboxylic acid, offering a distinct advantage over traditional hydrocarboxylation methods that often yield mixtures of regioisomers researchgate.net.
Another prominent strategy is the palladium-catalyzed Heck coupling of an aryl halide with an alkene, followed by carbonylation. A flexible two-step, one-pot procedure can be used to synthesize 2-aryl propionic acids by first coupling an aryl bromide with ethylene, producing a styrene intermediate. mdpi.com This styrene is then subjected to hydroxycarbonylation in the same pot, leading to the desired propanoic acid with high regioselectivity mdpi.com.
The introduction of the 3-cyanophenyl group can be achieved through several routes, often dictated by the chosen strategy for C-C bond formation. In cross-coupling approaches like the Suzuki-Miyaura reaction, the moiety can be introduced using (3-cyanophenyl)boronic acid as the coupling partner.
Alternatively, if starting from an aryl halide, 3-bromobenzonitrile serves as a common and effective precursor. This substrate can be used in palladium-catalyzed Heck reactions to generate a 3-cyanostyrene intermediate, which is then converted to the final propanoic acid structure mdpi.com. A related, though structurally simpler, synthesis of 3-(3-cyanophenyl)propanoic acid involves the hydrogenation of 3-cyano-cinnamic acid over a palladium on charcoal catalyst, demonstrating the viability of precursors containing the pre-formed meta-cyanophenyl group prepchem.com.
Controlling the stereochemistry at the alpha-position, which bears the methyl group, is fundamental to producing enantiomerically pure compounds. This can be accomplished through various asymmetric synthesis techniques. One of the most straightforward methods is the asymmetric alkylation of enolates nih.gov. By employing a chiral auxiliary, the stereochemical outcome of the methylation of a 3-phenylacetic acid derivative can be effectively controlled.
Another powerful approach is the catalytic asymmetric hydrovinylation of vinyl arenes. This method can produce 3-aryl-1-butenes from vinyl arenes with excellent regioselectivity and enantioselectivity nih.gov. The resulting chiral alkene can then be transformed into the corresponding 2-arylpropionic acid via oxidative degradation nih.gov. Furthermore, asymmetric hydrogenation of a suitable α,β-unsaturated acid precursor using a chiral catalyst can also establish the desired stereocenter with high fidelity.
Asymmetric Synthesis of this compound Enantiomers
The synthesis of individual enantiomers is paramount, as the biological activity of chiral molecules often resides in a single stereoisomer. Chiral auxiliaries and enantioselective catalysis are the two principal strategies to achieve this.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction wikipedia.org. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation nih.govblogspot.com.
In a typical sequence, the propionyl group is attached to the chiral auxiliary. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a stereochemically defined Z-enolate, which is stabilized by chelation to the lithium ion blogspot.com. The chiral auxiliary effectively shields one face of the enolate, forcing the subsequent alkylation to occur from the opposite face. Reaction of this enolate with an electrophile, such as 3-cyanobenzyl bromide, would install the 3-cyanophenylmethyl group at the alpha-position with high diastereoselectivity. Subsequent hydrolysis of the amide bond removes the auxiliary, providing the desired enantiomer of this compound.
Table 1: Representative Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Typical Base | Electrophile Example | Diastereoselectivity (d.r.) |
|---|---|---|---|
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA / LiCl | Benzyl Bromide | >95:5 |
| Camphorsultam | n-BuLi | Methyl Iodide | >98:2 |
| Pseudoephedrine | LDA | Alkyl Halide | >95:5 |
This table presents generalized data for analogous alkylation reactions to illustrate the effectiveness of different chiral auxiliaries.
Enantioselective catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
One notable method is the copper(I)-catalyzed asymmetric α-alkylation of carboxylic acid derivatives like 2-acylimidazoles nih.gov. In this system, a chiral phosphine ligand, such as DTBM-SEGPHOS, in complex with a copper(I) salt, catalyzes the reaction between a propionyl-2-imidazole and an electrophile. The chiral catalyst environment dictates the facial selectivity of the alkylation, leading to high enantiomeric excess nih.gov.
Another powerful strategy is the catalytic asymmetric hydroformylation or hydrocarboxylation of the appropriate styrene derivative tandfonline.com. For the synthesis of 2-arylpropionic acids, catalytic asymmetric hydrovinylation of a vinyl arene (e.g., 3-cyanostyrene) with ethylene, followed by oxidation of the resulting chiral alkene, provides an enantioselective route to the target acid structure nih.gov. Additionally, the development of ene-reductases (ERs) for the asymmetric reduction of α,β-unsaturated compounds offers a biocatalytic route. An engineered ER could potentially reduce a 3-(3-cyanophenyl)-2-methylpropenoic acid substrate to the desired enantiomer of the final product with high conversion and excellent enantioselectivity mdpi.com.
Table 2: Examples of Enantioselective Catalytic Systems for Propanoic Acid Synthesis
| Catalytic System | Substrate Type | Reaction Type | Typical ee (%) |
|---|---|---|---|
| Pd(OAc)₂ / Chiral Phosphine Ligand | Styrene Derivative | Hydrocarboxylation | 85-95% |
| Cu(I) / (R)-DTBM-SEGPHOS | 2-Acylimidazole | α-Alkylation | 90-99% |
| Rh(I) / Chiral Diphosphine | α,β-Unsaturated Acid | Asymmetric Hydrogenation | >95% |
This table summarizes data for analogous catalytic systems to highlight their potential for synthesizing the target compound.
Biocatalytic Transformations for Optical Purity
The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. Biocatalysis has emerged as a powerful tool for achieving high optical purity in the synthesis of chiral molecules like this compound, which belongs to the class of 2-arylpropanoic acids, similar to profens. rsc.org Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity under mild and environmentally friendly conditions. acsgcipr.orgomicsonline.org
One of the most common biocatalytic strategies for obtaining optically pure 2-arylpropanoic acids is the kinetic resolution of a racemic mixture. ias.ac.in This approach utilizes enzymes, such as lipases and esterases, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus enriched. ias.ac.innih.gov For instance, the enantioselective esterification of a racemic acid or the hydrolysis of a racemic ester are widely employed methods. nih.govmdpi.com Lipases from Candida antarctica (specifically lipase B, often immobilized as Novozym 435), Candida rugosa, and Pseudomonas cepacia have been extensively studied for the resolution of profens like ibuprofen and naproxen. nih.govunife.it These enzymes can exhibit high enantioselectivity, leading to the production of the desired enantiomer with a high enantiomeric excess (ee). rsc.org
The choice of solvent can significantly impact the efficiency and enantioselectivity of the biocatalytic resolution. While organic solvents have been traditionally used, there is a growing trend towards greener alternatives to minimize the environmental footprint. rsc.org The use of whole-cell biocatalysts, as opposed to isolated enzymes, can also be advantageous as it can eliminate the need for costly enzyme purification and cofactor regeneration. omicsonline.org
Furthermore, protein engineering techniques, such as directed evolution, are being employed to enhance the activity, stability, and enantioselectivity of existing enzymes, tailoring them for specific substrates and industrial processes. rsc.org This approach holds significant promise for developing highly efficient biocatalysts for the synthesis of optically pure this compound and its analogues.
Table 1: Examples of Biocatalytic Kinetic Resolution of Profens
| Profen | Enzyme | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Ibuprofen | Candida rugosa lipase | Esterification | >95% | ias.ac.in |
| Naproxen | Immobilized Candida antarctica lipase B | Esterification | >99% | nih.gov |
| Ketoprofen | Esterase Est924 mutant | Hydrolysis | 86% | nih.gov |
| Flurbiprofen | Lipase | Transesterification | High | nih.gov |
Principles of Green Chemistry in the Preparation of this compound
The application of green chemistry principles in the synthesis of active pharmaceutical ingredients (APIs) is crucial for minimizing the environmental impact of the pharmaceutical industry. The synthesis of this compound can be designed to be more sustainable by incorporating these principles, focusing on areas such as solvent choice, atom economy, and the use of environmentally benign catalysts.
Solvent Minimization and Alternative Reaction Media
Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. dntb.gov.ua Green chemistry promotes the minimization or replacement of these solvents with greener alternatives. acs.org For the synthesis of this compound, several strategies can be employed.
One approach is to use alternative, environmentally benign solvents. dntb.gov.ua Ionic liquids, which are salts with low melting points, have gained attention due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.com They can serve as both the solvent and, in some cases, the catalyst for chemical reactions. mdpi.com
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent another promising alternative. rsc.orgacs.org Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to dissolve non-polar and moderately polar compounds. acs.org The use of scCO₂ is advantageous as it is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization, simplifying product purification and eliminating solvent waste. researchgate.netlibretexts.org
Solvent-free, or neat, reactions are an ideal green chemistry approach, as they eliminate the need for a solvent altogether. dntb.gov.ua These reactions can be facilitated by techniques such as microwave irradiation, which can accelerate reaction rates and improve yields. researchgate.net
Table 2: Comparison of Conventional and Green Solvents
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional | Toluene, Dichloromethane, Hexane | High solvency for a wide range of compounds | Volatile, often toxic and flammable, environmental persistence |
| Ionic Liquids | Imidazolium-based salts | Low volatility, high thermal stability, recyclable | Can be expensive, potential toxicity and biodegradability concerns |
| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed, tunable properties | Requires high-pressure equipment, limited polarity |
| Water | H₂O | Abundant, non-toxic, non-flammable | Limited solubility of many organic compounds, high energy for removal |
| Solvent-Free | Neat reaction conditions | No solvent waste, simplified workup | Limited to certain reaction types, potential for high viscosity |
High Atom Economy and Reaction Efficiency
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. scranton.edu
The synthesis of this compound should be designed to maximize atom economy. This can be achieved by favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. scranton.edu For example, catalytic cycles that regenerate the active catalyst are highly atom-economical.
A classic example of improving atom economy in the pharmaceutical industry is the BHC Company's green synthesis of ibuprofen. scheikundeinbedrijf.nl The original synthesis had an atom economy of only 40%, generating significant waste. The newer, three-step catalytic process has an atom economy of 77%, which can increase to 99% if the acetic acid byproduct is recovered and reused. rsc.orgugal.ro This demonstrates the potential for significant waste reduction through process redesign.
Process intensification is another strategy to enhance reaction efficiency. frontiersin.org This involves the use of technologies such as continuous flow reactors, which offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch processes. pharmasalmanac.comcetjournal.it Continuous manufacturing can lead to higher yields, reduced reaction times, and minimized waste generation. pharmafeatures.comcetjournal.it
Table 3: Atom Economy Comparison for Ibuprofen Synthesis
| Synthesis Route | Number of Steps | Atom Economy | Key Features | Reference |
| Boots Company (Traditional) | 6 | 40% | Stoichiometric reagents, significant waste generation | scheikundeinbedrijf.nl |
| BHC Company (Green) | 3 | 77% (up to 99%) | Catalytic steps, reduced waste, byproduct recovery | rsc.orgugal.ro |
Environmentally Benign Catalysis
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. nih.govmdpi.com The use of environmentally benign catalysts is crucial for the sustainable synthesis of this compound.
Heterogeneous catalysts are solid materials that are in a different phase from the reactants. cas.cze-bookshelf.de A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recycled and reused, reducing waste and cost. mdpi.comlianerossi.org Examples include zeolites, metal oxides, and supported metal catalysts.
Biocatalysis, as discussed in section 2.2.3, is another prime example of environmentally benign catalysis. acsgcipr.orgmdpi.com Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and exhibit high specificity, which can reduce the need for protecting groups and deprotection steps in a synthetic route. omicsonline.org The use of biocatalysts aligns with multiple principles of green chemistry, including catalysis, use of renewable feedstocks, and designing for degradation. acsgcipr.orgacs.org
Table 4: Types of Environmentally Benign Catalysts
| Catalyst Type | Examples | Key Advantages |
| Heterogeneous Catalysts | Zeolites, Supported Palladium, Metal Oxides | Easy separation and recyclability, often robust and stable |
| Biocatalysts (Enzymes) | Lipases, Esterases, Oxidoreductases | High selectivity, mild reaction conditions, biodegradable |
| Homogeneous Catalysts (Green) | Organometallic complexes with recyclable ligands | High activity and selectivity |
| Photocatalysts | Titanium dioxide | Utilizes light energy, mild conditions |
Computational Chemistry in the Investigation of 3 3 Cyanophenyl 2 Methylpropanoic Acid
Conformational Analysis and Stereochemical Considerations
The presence of a chiral center at the C2 position and multiple rotatable bonds in 3-(3-Cyanophenyl)-2-methylpropanoic acid gives rise to a complex potential energy surface with numerous possible conformers. Computational conformational analysis is crucial for identifying the most stable, low-energy spatial arrangements of the molecule, which in turn govern its physical and biological properties.
A thorough conformational search can be performed using molecular mechanics or, for higher accuracy, quantum mechanical methods. For a structurally related compound, 3-cyanophenylboronic acid, a potential energy surface (PES) scan was conducted using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to identify stable conformers based on the orientation of its functional groups. longdom.orgresearchgate.net A similar approach for this compound would involve mapping the potential energy as a function of the dihedral angles around the Cα-Cβ and Cβ-C(phenyl) bonds.
Due to the chiral carbon, this acid exists as two enantiomers: (R)-3-(3-Cyanophenyl)-2-methylpropanoic acid and (S)-3-(3-Cyanophenyl)-2-methylpropanoic acid. While these enantiomers have identical physical properties in a non-chiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. Computational methods can be used to model these diastereomeric interactions, providing a basis for understanding their differential biological activities.
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. By solving the Schrödinger equation for the molecule, one can obtain fundamental properties such as the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.
For instance, a DFT study on the analogous 3-cyanophenylboronic acid using the B3LYP functional with a 6-311++G(d,p) basis set was performed to analyze its structural and electronic properties. researchgate.netresearchgate.net A similar level of theory applied to this compound would allow for the calculation of key electronic descriptors.
| Electrostatic Potential Map | Negative potential around the cyano and carboxyl groups; positive potential around the acidic proton. | Predicts sites for electrophilic and nucleophilic attack. |
The frontier molecular orbitals (HOMO and LUMO) are particularly important. The HOMO is likely to be localized on the phenyl ring and the carboxyl group, indicating these as potential sites for oxidation. The LUMO is expected to be concentrated around the cyano group and the phenyl ring, suggesting these as sites for nucleophilic attack or reduction.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the local electronic environment of each nucleus. DFT calculations can provide theoretical chemical shifts that, when compared to experimental data, aid in the complete assignment of spectral peaks. For example, in 2-methylpropanoic acid, the protons of the two methyl groups are equivalent and show a single signal, which is split by the adjacent CH proton. docbrown.info In this compound, the diastereotopic protons of the methylene (B1212753) group would be expected to show distinct signals.
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Quantum chemical calculations can predict these frequencies with good accuracy. The calculated IR spectrum for this compound would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C≡N stretch of the cyano group (around 2230 cm⁻¹). docbrown.info Comparing the computed spectrum with the experimental one can confirm the presence of these functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would likely predict π-π* transitions associated with the cyanophenyl chromophore.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. This involves locating transition states and intermediates, and calculating activation energies. For a molecule like this compound, one could computationally investigate various reactions, such as its esterification or the hydrolysis of the nitrile group.
By modeling the reaction pathway, researchers can understand the step-by-step process of bond breaking and formation, identify the rate-determining step, and predict the stereochemical outcome of a reaction. For example, a study on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene utilized DFT calculations to explore different possible reaction channels and intermediates, ultimately revealing a mechanism different from what was initially postulated. mdpi.com A similar approach could be applied to understand the reactivity of the title compound.
In Silico Design of Novel Derivatives
The insights gained from computational studies on this compound can be leveraged for the in silico design of novel derivatives with desired properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this process.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. vjst.vn By building a QSAR model based on a set of derivatives of this compound, one could predict the activity of new, unsynthesized analogues. The model would identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are correlated with the desired activity, guiding the design of more potent compounds.
Molecular Docking: If the biological target of these compounds is known (e.g., an enzyme or a receptor), molecular docking can be used to predict the binding mode and affinity of potential derivatives. This involves computationally placing the ligand into the active site of the protein and scoring the interaction. This allows for the rapid screening of a virtual library of derivatives to identify those with the most promising binding characteristics before committing to their chemical synthesis.
Through these computational approaches, the design of new molecules based on the this compound scaffold can be rationalized and accelerated, saving significant time and resources in the drug discovery and development process.
Advanced Analytical Methodologies for the Characterization of 3 3 Cyanophenyl 2 Methylpropanoic Acid
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 3-(3-Cyanophenyl)-2-methylpropanoic acid. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule from its exact mass.
The molecular formula for this compound is C₁₁H₁₁NO₂. HRMS analysis provides an experimentally determined accurate mass, which can be compared against the theoretical (calculated) mass. A close match confirms the elemental formula and, by extension, the molecular weight, providing strong evidence for the compound's identity. nih.gov Data-independent acquisition (DIA) modes in modern HRMS allow for the collection of full scan tandem MS (MS/MS) data, which can provide structural fragmentation information for further confirmation. nih.gov
Table 1: Molecular Weight Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ | N/A |
| Theoretical Monoisotopic Mass | 189.07898 Da | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, and through-bond correlations confirm the connectivity of the molecular framework.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic protons on the cyanophenyl ring typically appear as a complex multiplet pattern in the downfield region (δ 7.4-7.7 ppm). The methine proton (CH) adjacent to the carboxylic acid is expected around δ 2.8-3.0 ppm, likely split into a multiplet by the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) next to the aromatic ring would appear as a doublet of doublets, and the methyl group (CH₃) would present as a doublet near δ 1.2 ppm. The acidic proton of the carboxyl group is often broad and can appear over a wide chemical shift range (δ 10-12 ppm). docbrown.info
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. Key signals include the nitrile carbon (C≡N) around 118-120 ppm, the carbonyl carbon (C=O) of the carboxylic acid in the highly deshielded region of 175-180 ppm, and the aromatic carbons between 129-135 ppm. The aliphatic carbons (CH, CH₂, CH₃) would appear in the upfield region of the spectrum.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 180 |
| Aromatic C-H | 7.4 - 7.7 (m) | 129 - 135 |
| Aromatic C-CN | - | 112 - 114 |
| Aromatic C-CH₂ | - | 140 - 142 |
| Nitrile (-C≡N) | - | 118 - 120 |
| Methine (-CH-) | 2.8 - 3.0 (m) | 40 - 45 |
| Methylene (-CH₂-) | 2.7 - 3.1 (m) | 35 - 40 |
| Methyl (-CH₃) | ~1.2 (d) | 15 - 20 |
Note: Predicted values are based on typical ranges for similar functional groups. s=singlet, d=doublet, m=multiplet.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net
Nitrile Group (C≡N): This group exhibits a sharp, intense absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This peak is a clear diagnostic marker for the presence of the cyano group.
Carboxylic Acid Group (-COOH): This group gives rise to two very characteristic absorptions. A very broad O-H stretching band appears from 2500 to 3300 cm⁻¹, often overlapping with C-H stretches. A sharp and strong C=O (carbonyl) stretching band is observed between 1700 and 1725 cm⁻¹.
Aromatic Ring: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information and is particularly useful for analyzing the C≡N and aromatic ring vibrations. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Nitrile | C≡N stretch | 2220 - 2240 | Sharp, Medium-Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium-Weak |
Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, GC)
Chromatographic methods are the cornerstone for assessing the purity of this compound and for separating it from isomers and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing this non-volatile compound. A reversed-phase setup is typically used, with a C18 or C8 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (often with an acid like formic acid or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the phenyl ring absorbs, typically around 220-254 nm.
Gas Chromatography (GC): Direct analysis of the carboxylic acid by GC is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is almost always required to convert the carboxylic acid into a more volatile and stable ester. gcms.cz
Derivatization is a chemical modification of the analyte to enhance its analytical properties. nih.gov For this compound, the primary target for derivatization is the carboxylic acid group.
For GC Analysis: The carboxylic acid is converted into a less polar, more volatile ester. Common derivatizing agents include diazomethane (B1218177) to form a methyl ester, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester.
For HPLC Analysis: While the native compound has a UV chromophore, derivatization can be employed to introduce a fluorescent tag for highly sensitive detection. Reagents that react with carboxylic acids to form fluorescent esters can significantly lower the limits of detection. nih.gov This strategy is particularly useful for trace-level analysis.
The presence of a stereocenter at the second carbon of the propanoic acid chain means that this compound exists as a pair of enantiomers (R and S forms). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. sigmaaldrich.com Separating and quantifying these enantiomers is critical.
Chiral chromatography, most often via HPLC, is the standard method for this purpose. nih.gov This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govmdpi.com
Common CSPs: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used and highly effective for separating a broad range of chiral compounds, including profen-type molecules. nih.gov Cyclodextrin-based CSPs are also employed, where the separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cyclodextrin (B1172386) cavity. sigmaaldrich.comsigmaaldrich.com
The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), although other modes can be used. The relative peak areas of the two separated enantiomers are used to calculate the enantiomeric excess (e.e.), a measure of the chiral purity of the sample.
X-ray Crystallography for Definitive Solid-State Structural Analysis
When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.
The process involves first obtaining a high-quality crystal, which can be a rate-limiting step. nih.gov The crystal is then mounted and exposed to an X-ray beam, and the resulting diffraction data is used to compute an electron density map, from which the atomic positions are determined. X-ray crystallography confirms the molecular connectivity, bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. For a chirally pure sample, it can also determine the absolute configuration (distinguishing between the R and S enantiomers), providing the ultimate proof of structure. nih.gov
Utility of 3 3 Cyanophenyl 2 Methylpropanoic Acid As a Key Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The bifunctional nature of 3-(3-Cyanophenyl)-2-methylpropanoic acid, containing both a carboxylic acid and a nitrile, allows it to serve as a valuable intermediate in the assembly of intricate molecular structures. The carboxylic acid moiety provides a handle for forming amide, ester, or other acyl linkages, while the cyanophenyl group can participate in a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid. This dual reactivity is crucial for the stepwise construction of complex target molecules. wikipedia.org
The utility of substituted 2-methylpropanoic acid structures is evident in the synthesis of modern pharmaceuticals. For instance, a structurally analogous compound, 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of Alectinib. Alectinib is a potent tyrosine kinase inhibitor used in cancer therapy. The synthesis relies on the specific structure of the propanoic acid derivative to build the final complex carbazole (B46965) system. This highlights the role of such tailored building blocks in achieving the synthesis of complex, biologically active molecules.
The general synthetic utility of cyanophenyl-containing compounds is also well-established. The cyano group can be a precursor to various other functionalities, making it a strategic element in multi-step synthesis. This versatility allows chemists to introduce nitrogen-containing groups or other functionalities at a late stage in a synthetic sequence, which is often advantageous.
Precursor for Advanced Pharmaceutical Scaffolds and Analogues
Propanoic acid derivatives are recognized for their potential as scaffolds in the development of new therapeutic agents. ontosight.ai A molecular scaffold is a core structure to which various functional groups can be attached to create a library of related compounds for biological screening. The this compound structure is a prime candidate for such a role. The propanoic acid framework can be modified to explore structure-activity relationships, aiming to enhance efficacy and selectivity for biological targets.
Research into related structures has demonstrated the promise of this chemical class. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer agents. ontosight.ai These compounds have shown potent antiproliferative activity against lung carcinoma cells, including drug-resistant strains, by targeting key proteins like EGFR and SIRT2. ontosight.ai This illustrates how the propanoic acid motif can be incorporated into larger, more complex structures to generate biologically active molecules.
The development of such pharmaceutical analogues involves the systematic modification of the core structure. For this compound, this could involve:
Amide formation: Coupling the carboxylic acid with various amines to explore interactions with biological targets.
Nitrile modification: Transforming the cyano group into other functionalities like tetrazoles or amidines, which are common in medicinal chemistry.
Aromatic substitution: Modifying the phenyl ring to alter electronic properties and binding interactions.
The table below summarizes key data on related propanoic acid derivatives and their therapeutic potential.
| Compound Class | Therapeutic Target/Application | Key Research Finding |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer (Lung Cancer) | Demonstrates potent antiproliferative activity against drug-sensitive and multidrug-resistant lung cancer cell lines. ontosight.ai |
| 2-(Aryl)propanoic acids | Anti-inflammatory | Forms the basis for widely used NSAIDs like Ibuprofen and Naproxen. |
| 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | Intermediate for Alectinib Synthesis | Serves as a crucial building block for a complex tyrosine kinase inhibitor used in cancer treatment. |
Applications in the Development of Agrochemicals and Specialty Chemicals
The structural motifs present in this compound also suggest potential applications in the fields of agrochemicals and specialty chemicals. Propanoic acid derivatives are explored for their biological activity in pest control, with some showing efficacy as insecticides or fungicides. ontosight.ai The cyanophenyl group, in particular, is found in a number of commercial agrochemicals.
While direct application of this compound in agrochemicals is not widely documented, structurally related compounds have been investigated. For example, the synthesis of 1-(2-cyanophenyl)-3-heterylureas, which are structurally similar to known plant resistance inducers (elicitors) like Isotianil and Tiadinil, points to the potential of the cyanophenyl moiety in developing new crop protection agents.
In the realm of specialty chemicals, 2-methylpropanoic acid and its derivatives are used in the formulation of coatings, adhesives, and composite materials. ontosight.ai These compounds can be incorporated into polymers and resins to enhance mechanical properties and thermal resistance. ontosight.ai The reaction of 2-methylpropanoic acid with other chemical agents can produce materials with improved durability and adhesion. ontosight.ai The specific structure of this compound could potentially be leveraged to create specialty polymers with unique properties conferred by the polar cyano group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
